Adenosine 3'-monophosphate hydrate
Overview
Description
Adenosine 3’-monophosphate hydrate is a nucleotide and a metabolite formed via the hydrolysis of 2’,3’-cyclic adenosine monophosphate by metal-dependent phosphodiesterases . It is an ester of phosphoric acid with the nucleoside adenosine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase adenine . This compound plays a crucial role in various biological processes, including cellular energy transfer and signal transduction.
Mechanism of Action
- Adenosine 3’-monophosphate (3’-AMP) is a metabolite produced from the hydrolysis of 2’,3’-cAMP by a family of metal-dependent phosphodiesterases .
- Its primary targets include adenosine receptors , specifically the A2B receptors . These receptors are found in various cell types, including preglomerular vascular smooth muscle cells and glomerular mesangial cells .
- Upon binding to A2B receptors, it inhibits the proliferation of preglomerular vascular smooth muscle cells and glomerular mesangial cells .
- The exact intracellular pathways triggered by A2B receptor activation are still being explored, but this represents a novel pathway for adenosine-based cell regulation .
- Adenosine is a key regulator in many cellular reactions. It acts as a second messenger in signal transduction mechanisms .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Biochemical Analysis
Biochemical Properties
Adenosine 3’-monophosphate hydrate interacts with various enzymes, proteins, and other biomolecules. It is formed via the hydrolysis of 2’,3’-cAMP by metal-dependent phosphodiesterases . This compound reduces the proliferation of certain cells in a concentration-dependent manner .
Cellular Effects
Adenosine 3’-monophosphate hydrate has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it acts as an activator of protein kinase A (PKA), a key regulator of many cellular reactions .
Molecular Mechanism
At the molecular level, Adenosine 3’-monophosphate hydrate exerts its effects through binding interactions with biomolecules and changes in gene expression. It directly activates Epac, a Rap1 guanine-nucleotide exchange factor . It also acts as a second messenger in signal transduction mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Adenosine 3’-monophosphate hydrate change over time. The hydrates of this compound have been systematically investigated for their crystal structures, humidity sensibility, and transformation behaviors mediated by humidity . The reversible conversions between the hydrates and their corresponding low hydrates or even anhydrates occur along with desorption/uptake of crystal water mediated by humidity .
Metabolic Pathways
Adenosine 3’-monophosphate hydrate is involved in various metabolic pathways. It is a derivative of adenosine triphosphate (ATP), which is a crucial molecule in cellular metabolism . Detailed information about the specific metabolic pathways that this compound is involved in is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine 3’-monophosphate hydrate can be synthesized through the hydrolysis of 2’,3’-cyclic adenosine monophosphate using metal-dependent phosphodiesterases . The reaction typically involves the use of a buffer solution and specific metal ions to facilitate the hydrolysis process.
Industrial Production Methods
Industrial production of adenosine 3’-monophosphate hydrate often involves the use of high-performance liquid chromatography (HPLC) for the purification and quantification of the compound . The process includes the extraction of nucleotides from biological samples, followed by separation and purification using HPLC techniques.
Chemical Reactions Analysis
Types of Reactions
Adenosine 3’-monophosphate hydrate undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation . These reactions are essential for its role in cellular metabolism and energy transfer.
Common Reagents and Conditions
Phosphorylation: Involves the addition of a phosphate group, often facilitated by enzymes such as kinases.
Dephosphorylation: The removal of a phosphate group, usually catalyzed by phosphatases.
Major Products Formed
Hydrolysis: Produces adenosine and inorganic phosphate.
Phosphorylation: Forms adenosine diphosphate (ADP) or adenosine triphosphate (ATP).
Dephosphorylation: Results in the formation of adenosine and inorganic phosphate.
Scientific Research Applications
Adenosine 3’-monophosphate hydrate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- Adenosine 2’-monophosphate
- Adenosine 5’-monophosphate
- Cyclic adenosine monophosphate (cAMP)
Uniqueness
Adenosine 3’-monophosphate hydrate is unique due to its specific role in the hydrolysis of 2’,3’-cyclic adenosine monophosphate and its involvement in various biochemical pathways . Unlike other adenosine monophosphates, it has distinct properties and functions that make it valuable in scientific research and industrial applications .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2/t4-,6-,7-,10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWIDQLWSQBRQS-MCDZGGTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871566 | |
Record name | (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydro-3-furanyl dihydrogen phosphate hydrate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6199-71-9 | |
Record name | (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydro-3-furanyl dihydrogen phosphate hydrate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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